molecular formula C11H13NO3 B1347259 4-(METHYLANILINO)-4-OXOBUTANOIC ACID CAS No. 33684-12-7

4-(METHYLANILINO)-4-OXOBUTANOIC ACID

Cat. No.: B1347259
CAS No.: 33684-12-7
M. Wt: 207.23 g/mol
InChI Key: ZBTZGOKOGQVOPH-UHFFFAOYSA-N
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Description

4-(METHYLANILINO)-4-OXOBUTANOIC ACID is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the nitrogen atom and a ketone group at the fourth position of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(METHYLANILINO)-4-OXOBUTANOIC ACID can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(METHYLANILINO)-4-OXOBUTANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(METHYLANILINO)-4-OXOBUTANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(METHYLANILINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various physiological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
  • Its specific reactivity and potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(N-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZGOKOGQVOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325432
Record name 4-[Methyl(phenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33684-12-7
Record name 4-[Methyl(phenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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